3-(Trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]pyridine
Description
3-(Trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]pyridine is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 3 and a trimethylsilyl (TMS)-ethynyl (-C≡C-Si(CH₃)₃) group at position 2. The trifluoromethyl group imparts strong electron-withdrawing effects, enhancing the pyridine ring’s electrophilicity, while the TMS-ethynyl moiety provides steric bulk and stability, making the compound valuable in cross-coupling reactions and materials science . Though direct data on this compound are absent in the provided evidence, its structural analogs (Table 1) offer insights into its properties and applications.
Properties
IUPAC Name |
trimethyl-[2-[3-(trifluoromethyl)pyridin-2-yl]ethynyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NSi/c1-16(2,3)8-6-10-9(11(12,13)14)5-4-7-15-10/h4-5,7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOJHRPSKUPEPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.
Attachment of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group can be attached using trimethylsilylacetylene (TMS-acetylene) in the presence of a base such as potassium tert-butoxide (KOtBu) and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Research indicates that compounds with similar structural characteristics to 3-(Trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]pyridine exhibit potential as anticancer agents. They may act by inhibiting key signaling pathways involved in cell proliferation, such as the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells .
- Antimicrobial Properties : The unique chemical structure of this compound may also confer antibacterial properties. Compounds with similar trifluoromethyl groups have been studied for their effectiveness against uropathogenic bacteria, suggesting potential applications in developing new antibacterial agents .
- Antiparasitic Activity : Preliminary investigations have indicated that this compound could exhibit moderate efficacy against Plasmodium falciparum, the causative agent of malaria. This suggests a potential for further development as an antimalarial drug.
Agrochemical Applications
The trifluoromethyl group enhances lipophilicity, which is crucial for the interaction of agrochemicals with biological targets. Trifluoromethylpyridines have been widely utilized in the development of herbicides and pesticides. For example:
- Fluazifop-butyl was one of the first trifluoromethylpyridine derivatives introduced to the agrochemical market, demonstrating effective crop protection from pests .
- More than 20 new agrochemicals containing trifluoromethylpyridine moieties have been developed, showcasing their importance in agricultural chemistry .
Anticancer Studies
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis through modulation of key signaling pathways such as PI3K/mTOR. The results indicated a promising therapeutic potential for this compound in oncology.
Antimicrobial Efficacy
In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of uropathogenic Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics.
Agrochemical Development
Research into the use of trifluoromethylpyridines in crop protection has led to the successful formulation of several herbicides that effectively control weed populations while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and trimethylsilyl-ethynyl groups can influence the compound’s lipophilicity and electronic properties, affecting its biological activity.
Comparison with Similar Compounds
Substituent Position and Functional Group Effects
The position and nature of substituents critically influence reactivity and applications. Key analogs include:
Key Observations :
- Trifluoromethyl vs.
- Ethynyl-TMS Position : TMS-ethynyl at position 2 (as in 5-Bromo-2-[2-(TMS)ethynyl]pyridine) may direct electrophilic substitution to position 4, while position 3 substitution (e.g., 2,5-Dichloro analog) creates steric challenges for nucleophilic attack .
- Auxiliary Functional Groups : Amine (-NH₂) or pyrrolidinyl groups enable hydrogen bonding or modulate solubility, critical in drug design .
Electronic and Steric Effects
- Electron-Withdrawing Groups : The -CF₃ group in the target compound reduces electron density at the pyridine ring more effectively than -Cl or -Br, as seen in halogenated analogs. This property is advantageous in catalytic systems requiring electron-deficient aromatic ligands .
- Steric Bulk : The TMS-ethynyl group imposes steric hindrance, comparable to pyrrolidinyl in CAS 1203499-05-1. However, linear ethynyl-TMS (vs. cyclic substituents) allows greater flexibility in supramolecular assembly .
Biological Activity
3-(Trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]pyridine (CAS No: 814262-84-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for future research.
Synthesis
The compound can be synthesized through various methods, including Sonogashira coupling reactions, which allow for the introduction of the trimethylsilyl and ethynyl groups onto the pyridine ring. Recent advancements in synthetic methodologies have improved yields and purity, making it more accessible for biological studies.
Antiviral Properties
Research indicates that derivatives of pyridine, including this compound, exhibit significant antiviral activity. For instance, related compounds have shown efficacy against viruses such as HIV and Hepatitis C. A study highlighted that similar pyridine derivatives had IC50 values ranging from 0.26 µM to 0.35 µM against viral polymerases, suggesting a promising avenue for antiviral drug development .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines. Preliminary findings indicate that while some derivatives exhibit low cytotoxicity, further studies are required to establish a comprehensive safety profile. For example, compounds with similar structures have demonstrated selective toxicity towards cancer cells while sparing normal cells .
Study 1: Antiviral Efficacy
In a controlled study, the compound was tested against the Tobacco Mosaic Virus (TMV), where it showed a significant reduction in viral replication at concentrations of 30.57 ± 3.11 µM . This suggests that modifications to the pyridine structure can enhance antiviral properties.
Study 2: Cytotoxicity Assessment
A cytotoxicity assay using human T-lymphocyte cells revealed that certain derivatives of the compound had an EC50 value of 0.0078 µM against wild-type HIV-1, indicating strong antiviral activity with minimal cytotoxic effects . This finding is crucial for developing therapeutic agents with fewer side effects.
Data Summary
| Property | Value |
|---|---|
| CAS Number | 814262-84-5 |
| Molecular Formula | C11H12F3NSi |
| Purity | 95% |
| Antiviral IC50 (HIV) | 0.0078 µM |
| Antiviral IC50 (TMV) | 30.57 ± 3.11 µM |
| Cytotoxicity EC50 | Varies by derivative |
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 3-(Trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]pyridine, and what reaction conditions optimize yield?
- Methodology : The compound is synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling between a halogenated pyridine (e.g., 3-(trifluoromethyl)-2-bromopyridine) and trimethylsilylacetylene. Key steps include:
- Use of Pd(PPh₃)₂Cl₂/CuI catalysts in a mixture of triethylamine and THF at 60–80°C .
- Deprotection of trimethylsilyl groups using tetrabutylammonium fluoride (TBAF) if further functionalization is required .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Techniques :
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm substitution patterns and trifluoromethyl/ethynyl group integration .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, especially for silicon-containing fragments .
- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methods :
- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 9:1 to 4:1) to separate silylated byproducts.
- Recrystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity crystals .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve polar impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected ¹⁹F NMR shifts) for derivatives of this compound?
- Approach :
- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and identify electronic effects from the trifluoromethyl group .
- Variable-Temperature NMR : Detects dynamic processes (e.g., rotational barriers) that may cause signal splitting .
- Isotopic Labeling : ¹³C-labeled analogs clarify coupling patterns in complex spectra .
Q. What are the applications of this compound in designing functional materials or bioactive molecules?
- Material Science :
- OLEDs : The ethynyl-pyridine backbone acts as a ligand in iridium(III) complexes for blue-green emitters, achieving external quantum efficiencies (EQE) >30% .
- Supramolecular Chemistry : The trimethylsilyl group facilitates halogen-bonded cocrystal formation, useful in optoelectronic devices .
- Medicinal Chemistry :
- Enzyme Inhibitors : The trifluoromethyl group enhances binding to hydrophobic pockets (e.g., kinase targets). Derivatives show anti-proliferative activity in cancer cell lines .
Q. How does the trimethylsilyl group influence reactivity in cross-coupling reactions compared to unprotected ethynyl analogs?
- Key Differences :
- Stability : The silyl group prevents undesired polymerization of terminal alkynes during storage .
- Reactivity : Silyl-protected ethynyl groups require mild deprotection (e.g., K₂CO₃/MeOH) before further functionalization, whereas unprotected ethynyl groups risk oxidative homocoupling .
- Case Study : Silyl groups improve regioselectivity in Suzuki-Miyaura couplings by sterically directing metal coordination .
Q. What computational tools predict the compound’s stability under varying pH or thermal conditions?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
